[2-(3,4-dichlorophenyl)quinolin-4-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-DICHLOROPHENYL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)QUINOLINE is a complex organic compound that features a quinoline core structure. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DICHLOROPHENYL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)QUINOLINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the 3,4-Dichlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using 3,4-dichlorobenzoyl chloride.
Formation of the Tetrahydroisoquinoline Moiety: This could be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety.
Reduction: Reduction reactions could be used to modify the quinoline core or the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties. This compound might be investigated for similar activities.
Medicine
In medicine, it could be studied for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria or certain cancers.
Industry
Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial DNA gyrase or topoisomerase IV. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness
What sets 2-(3,4-DICHLOROPHENYL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)QUINOLINE apart might be its specific substitution pattern and the presence of both dichlorophenyl and tetrahydroisoquinoline moieties, which could confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C25H18Cl2N2O |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
[2-(3,4-dichlorophenyl)quinolin-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C25H18Cl2N2O/c26-21-10-9-17(13-22(21)27)24-14-20(19-7-3-4-8-23(19)28-24)25(30)29-12-11-16-5-1-2-6-18(16)15-29/h1-10,13-14H,11-12,15H2 |
InChI Key |
AFGBQSQUFYELFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.